molecular formula C16H18FNO4 B2786118 Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate CAS No. 1400636-78-3

Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate

Cat. No. B2786118
CAS RN: 1400636-78-3
M. Wt: 307.321
InChI Key: QGAKSXWZSMWYJM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate, commonly known as FPEP, is a chemical compound that belongs to the class of piperidinecarboxylate derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of FPEP is not fully understood. However, it is believed that FPEP exerts its neuroprotective effects by modulating the activity of certain enzymes and proteins involved in oxidative stress and inflammation. FPEP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory.
Biochemical and Physiological Effects
FPEP has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, FPEP has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that FPEP can improve mitochondrial function, which is important for energy production in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPEP for lab experiments is its high potency and selectivity for its target enzymes and proteins. This allows researchers to study its effects on specific pathways and processes. However, FPEP's limited solubility in water can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on FPEP. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration route for FPEP in these conditions. Additionally, FPEP's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of other inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the mechanism of action of FPEP and its potential applications in various disease states.
Conclusion
In conclusion, FPEP is a promising compound with potential therapeutic applications in various diseases. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications in various disease states.

Synthesis Methods

FPEP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-fluoro-phenethylamine with ethyl 2-oxo-4-piperidinecarboxylate in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.

Scientific Research Applications

FPEP has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that FPEP can protect neuronal cells from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c1-2-22-16(21)14-13(19)8-10-18(15(14)20)9-7-11-3-5-12(17)6-4-11/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAKSXWZSMWYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN(C1=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1400636-78-3
Record name ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate
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